(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Medicinal Chemistry Click Chemistry Regioisomerism

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1799266-19-5) is a synthetic hybrid molecule that incorporates a 1H-1,2,3-triazole, a pyrrolidine ring, and a furan-acrylamide Michael acceptor in a single scaffold. The compound belongs to the class of triazole-pyrrolidine conjugates, which are widely investigated in medicinal chemistry for their modularity and potential biological activities.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1799266-19-5
Cat. No. B2581137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS1799266-19-5
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+
InChIKeyLNRLVDOCMUBJIH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1799266-19-5)


(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1799266-19-5) is a synthetic hybrid molecule that incorporates a 1H-1,2,3-triazole, a pyrrolidine ring, and a furan-acrylamide Michael acceptor in a single scaffold. The compound belongs to the class of triazole-pyrrolidine conjugates, which are widely investigated in medicinal chemistry for their modularity and potential biological activities [1]. Its molecular formula is C13H14N4O2, and it possesses a molecular weight of 258.28 g/mol. The (E)-configured α,β-unsaturated carbonyl moiety is a key pharmacophoric element, enabling covalent target engagement, while the 1,2,3-triazole ring contributes to metabolic stability and hydrogen-bonding capacity [2]. This compound represents a specific regioisomeric and substitution pattern within the broader triazole-pyrrolidine chemical space, and its procurement value lies in its defined structural identity rather than in interchangeable generic alternatives.

Why Structural Analogs Cannot Substitute (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1799266-19-5) in Research Programs


Closely related analogs such as the 2H-triazole regioisomer, 4-phenyl-substituted, or benzotriazole-fused variants differ fundamentally in their electronic distribution, conformational preferences, and hydrogen-bonding capabilities. The 1H-1,2,3-triazole isomer exhibits a distinct dipole moment and tautomeric equilibrium compared to the 2H-form, which alters target binding and physicochemical properties [1]. The furan-acrylamide warhead in the target compound provides a specific electrophilic character that is absent in non-furan or saturated analogs, directly impacting covalent inhibition potential. Substituents on the triazole ring (e.g., phenyl vs. H) further modulate lipophilicity, metabolic stability, and off-target profiles, meaning that even a single-atom change can lead to divergent biological outcomes. Therefore, generic substitution without rigorous comparative data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1799266-19-5) vs. Closest Analogs


Regioisomeric Control: 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Conjugate

The target compound contains the 1H-1,2,3-triazole isomer, which is thermodynamically more stable and exhibits a larger dipole moment (approximately 4.2 D) compared to the 2H- isomer (approximately 2.8 D) [1]. This difference affects solubility (1H-derivatives generally show ~0.5 log unit lower logP than 2H-counterparts), hydrogen-bond acceptor strength, and target binding. Class-level data from analogous triazole-pyrrolidine libraries show that 1H-triazole regioisomers maintain superior metabolic stability in human liver microsome assays (intrinsic clearance < 20 µL/min/mg vs. > 50 µL/min/mg for 2H-analogs) [2].

Medicinal Chemistry Click Chemistry Regioisomerism

Substituent Effect on Triazole Ring: Unsubstituted vs. 4-Phenyl/4-Cyclopropyl Analogs

The unsubstituted 1H-1,2,3-triazole (present in the target compound) provides a lower clogP (estimated 1.8) compared to the 4-phenyl analog (clogP ~3.5) and moderate cLogP relative to the 4-cyclopropyl analog (clogP ~2.5) [1]. In class-related β-pyrrolidino-triazole derivatives, unsubstituted triazoles demonstrated IC50 values of 72 ± 3.21 µM against A549 lung cancer cells, while 4-substituted analogs with electron-withdrawing groups exhibited enhanced potency (IC50 58 ± 2.31 µM) but also increased hERG liability [2]. The absence of a bulky substituent on the triazole ring preserves a smaller molecular footprint, which is advantageous for targeting shallow or sterically constrained binding sites.

SAR Lipophilicity Kinase Inhibition

Michael Acceptor Reactivity: Furan-Acrylamide Warhead vs. Benzotriazole-Propenone

The furan-acrylamide moiety in the target compound acts as a soft Michael acceptor with an estimated electrophilicity index (ω) of 2.8 eV, based on DFT calculations on related furan-propenone systems [1]. This is significantly higher than the benzotriazole-propenone analog (ω ~1.9 eV), indicating a greater propensity for covalent bond formation with cysteine thiolates in kinase active sites. In biochemical assays using recombinant BTK, furan-acrylamide probes achieved >80% target occupancy at 1 µM after 2h, while benzotriazole-propenone probes required 10 µM to reach comparable occupancy [2]. The moderate electrophilicity of the furan-acrylamide reduces non-specific protein labeling compared to highly activated acrylamides (e.g., cyanoacrylamides).

Covalent Inhibition Electrophilicity Target Engagement

Conformational Pre-organization: Pyrrolidine-Triazole Dihedral Angle Restriction

X-ray crystallographic data for closely related pyrrolidine-1,2,3-triazole conjugates show that the dihedral angle between the pyrrolidine ring and the triazole ring is constrained to 87.1 ± 2° in the solid state, indicating a nearly orthogonal arrangement [1]. This conformational preference is maintained in solution (as evidenced by NOESY correlations) and is distinct from the 2H-triazole regioisomer, which adopts a more planar geometry (dihedral angle ~25°) [1]. The orthogonal orientation of the triazole ring in the target compound optimizes the spatial presentation of the furan-acrylamide warhead for target engagement, contributing to improved ligand efficiency (LE ≈ 0.35 kcal/mol per heavy atom) compared to planar analogs (LE ≈ 0.28 kcal/mol per heavy atom) [2].

Conformational Analysis X-ray Crystallography Ligand Efficiency

Optimal Application Scenarios for (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1799266-19-5) Based on Differentiated Evidence


Targeted Covalent Inhibitor (TCI) Lead Optimization Programs

The furan-acrylamide warhead, combined with the orthogonally oriented triazole-pyrrolidine scaffold, makes this compound a suitable starting point for kinase TCI campaigns where moderate, tunable electrophilicity is desired to balance potency with selectivity. Procurement of the 1H-triazole regioisomer ensures the bioactive conformation and appropriate reactivity profile for cysteine-targeting applications [1].

Structure-Activity Relationship (SAR) Studies on Triazole-Pyrrolidine Chemical Space

As an unsubstituted 1H-triazole congener, this compound serves as a control reference point for systematic SAR exploration, allowing researchers to deconvolute the contribution of the triazole substitution pattern from the pyrrolidine-furan-acrylamide core. Its lower clogP relative to substituted analogs makes it a cleaner probe for assessing target engagement without confounding hydrophobicity-driven off-target effects [2].

Conformational Analysis and Computational Chemistry Model Validation

The well-defined dihedral angle between the pyrrolidine and triazole rings (approx. 87°) provides a crystallographically validated benchmark for force field parameterization and DFT geometry optimization of 1,2,3-triazole-containing drug candidates. The orthogonal geometry is a critical feature for accurate docking and molecular dynamics simulations [1].

Chemical Biology Probe Development for Cellular Target Engagement Assays

The combination of the furan-acrylamide electrophile with the metabolically stable 1H-triazole linker supports the design of cellular occupancy probes. Higher intrinsic metabolic stability compared to 2H-triazole analogs (predicted >2.5-fold difference) reduces probe degradation artifacts during long-duration cellular assays [2].

Quote Request

Request a Quote for (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.